molecular formula C11H12N2O2 B1335216 2-cyano-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 544671-28-5

2-cyano-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B1335216
M. Wt: 204.22 g/mol
InChI Key: BTXZTLPWQIENNR-UHFFFAOYSA-N
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Description

2-cyano-N-(2-methoxy-5-methylphenyl)acetamide is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 . It is a product used for proteomics research .


Molecular Structure Analysis

The InChI code for 2-cyano-N-(2-methoxy-5-methylphenyl)acetamide is 1S/C11H12N2O2/c1-8-3-4-10 (15-2)9 (7-8)13-11 (14)5-6-12/h3-4,7H,5H2,1-2H3, (H,13,14) . This code provides a standard way to encode the molecular structure using text.

Scientific Research Applications

Field

This falls under the field of Organic Chemistry, specifically in the synthesis of biologically active compounds .

Application

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Method

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Results

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .

Synthesis of Thiophene/Phenylene Co-oligomers

Field

This is in the field of Material Science, specifically in the development of materials for lasing applications .

Application

As new candidates of thiophene/phenylene co-oligomer (TPCO) species, 5,5′′-bis (4′-methoxy- [1,1′-biphenyl]-4-yl)-2,2′:5′,2′′-terthiophene (BP3T-OMe) and 4′,4′′′- ( [2,2′:5′,2′′-terthiophene]-5,5′′-diyl)bis ( ( [1,1′-biphenyl]-4-carbonitrile)) (BP3T-CN) were synthesized for lasing applications .

Method

The synthesis of these compounds involved the reaction of aryl amines with ethyl cyanoacetate . This reaction is one of the most widely used methods for the preparation of cyanoacetanilides .

Results

Amplified spontaneous emission (ASE) and optically pumped lasing were observed from both of the single crystals based on their well-shaped crystalline cavity and high group refractive index values of 3.7–5.3 for excellent light confinement . The lasing threshold for the BP3T-OMe crystal was lower than that for the BP3T-CN crystal, which was attributed to their different molecular orientation, standing in the former and inclining in the latter .

properties

IUPAC Name

2-cyano-N-(2-methoxy-5-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8-3-4-10(15-2)9(7-8)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXZTLPWQIENNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(2-methoxy-5-methylphenyl)acetamide

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